
(E)-N-methoxy-1-pyridin-3-ylethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-methoxy-1-pyridin-3-ylethanimine is a chemical compound with the molecular formula C12H12N2O. It is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience and has shown potential in the treatment of various neurological disorders.
Wirkmechanismus
MPEP acts as a selective antagonist of mGluR5 by binding to the receptor and blocking its activation by glutamate. This leads to a reduction in the activity of the receptor and a subsequent decrease in the release of dopamine in the brain.
Biochemical and Physiological Effects:
MPEP has been found to have various biochemical and physiological effects in the brain. It has been shown to reduce the release of dopamine in the brain, which is involved in various neurological disorders such as Parkinson's disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages as a research tool. It is a potent and selective antagonist of mGluR5, which makes it an ideal tool for studying the physiological and pathological processes involving this receptor. However, MPEP has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on (E)-N-methoxy-1-pyridin-3-ylethanimine. One potential direction is to investigate its potential as a therapeutic agent for various neurological disorders. Another direction is to study its mechanism of action in more detail, with a focus on understanding how it interacts with other neurotransmitter systems in the brain. Additionally, there is a need to develop more efficient synthesis methods for MPEP to facilitate its use in research.
Synthesemethoden
The synthesis of (E)-N-methoxy-1-pyridin-3-ylethanimine is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing MPEP is through the reaction of 3-bromopyridine with 3-aminopropene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied in the field of neuroscience and has shown potential in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been found to be a potent and selective antagonist of mGluR5, which is involved in various physiological and pathological processes in the brain.
Eigenschaften
CAS-Nummer |
121453-74-5 |
|---|---|
Produktname |
(E)-N-methoxy-1-pyridin-3-ylethanimine |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
(E)-N-methoxy-1-pyridin-3-ylethanimine |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11-2)8-4-3-5-9-6-8/h3-6H,1-2H3/b10-7+ |
InChI-Schlüssel |
GQVZJNQBBQXBLM-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=N\OC)/C1=CN=CC=C1 |
SMILES |
CC(=NOC)C1=CN=CC=C1 |
Kanonische SMILES |
CC(=NOC)C1=CN=CC=C1 |
Synonyme |
Ethanone, 1-(3-pyridinyl)-, O-methyloxime (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



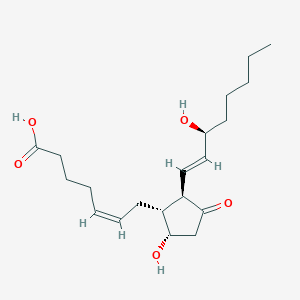
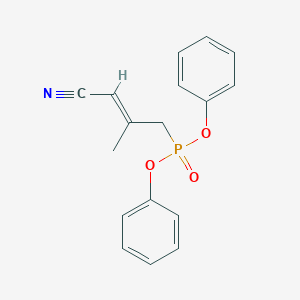

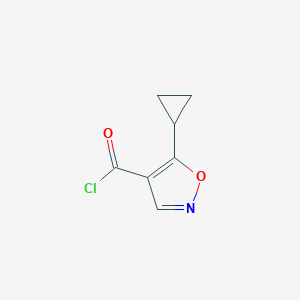

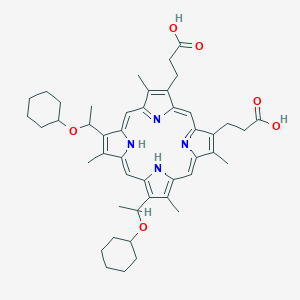
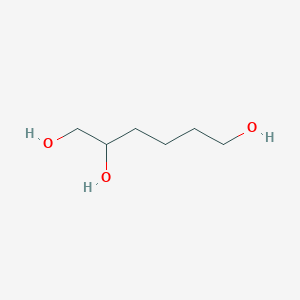
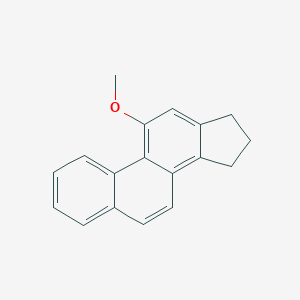
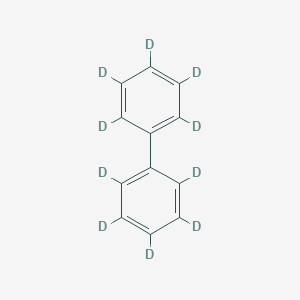
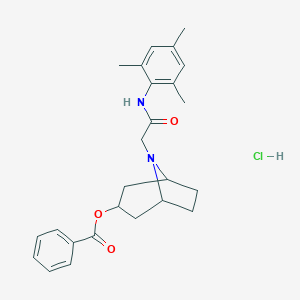
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
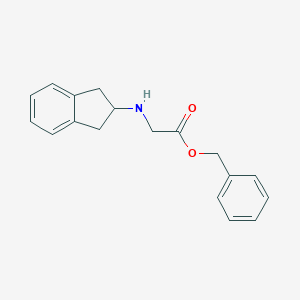
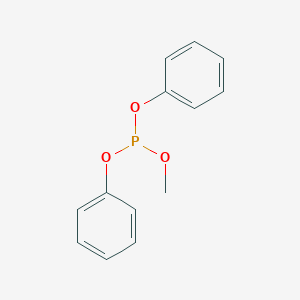
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)